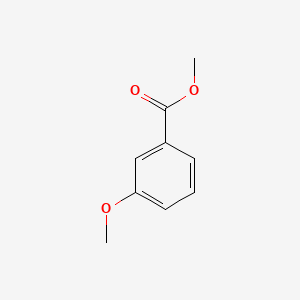

Methyl 3-methoxybenzoate

Descripción

Foundational Context of Methyl 3-methoxybenzoate within Organic Chemistry

This compound, also known as methyl m-anisate, is an organic compound classified as a benzoate (B1203000) ester. nih.gov Structurally, it consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a methyl ester group (-COOCH₃) at the meta-position (positions 1 and 3, respectively). Its chemical formula is C₉H₁₀O₃ and it has a molecular weight of 166.17 g/mol . nih.govsigmaaldrich.com

This compound is typically a clear, colorless to yellow liquid at room temperature. sigmaaldrich.comthermofisher.com It is primarily synthesized for use in further chemical reactions. A common laboratory and industrial synthesis involves the esterification of 3-methoxybenzoic acid with methanol (B129727). Another method is the reaction of 3-hydroxybenzoic acid with dimethyl carbonate or benzyl (B1604629) chloride. biosynth.comchemicalbook.com As a disubstituted benzene derivative, its reactivity is influenced by both the electron-donating methoxy group and the electron-withdrawing methyl ester group, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source Index |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | Methyl m-anisate, 3-Methoxybenzoic acid methyl ester | nih.gov |

| CAS Number | 5368-81-0 | nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₁₀O₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 166.17 g/mol | nih.govsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.146 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 248.0 °C at 760 mm Hg | thegoodscentscompany.com |

| Refractive Index | n20/D 1.527 | sigmaaldrich.com |

Evolution of Research Themes Pertaining to this compound

Historically, research involving this compound has been predominantly centered on its utility as a foundational building block in organic synthesis. Its structural framework makes it a valuable precursor for creating more complex molecules with specific functionalities.

Early research applications leveraged its structure to introduce the 3-methoxybenzoyl moiety into larger molecules. A significant area of its use has been as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it serves as a starting material for producing derivatives like methyl 5-formyl-3-methoxybenzoate. tandfonline.comresearchgate.net This derivative is a key component in the synthesis of compounds designed as potential anti-inflammatory agents. tandfonline.com The hydroxybenzoic acid substructure, accessible from intermediates derived from this compound, is present in several marketed drugs, including the platelet antiaggregatory agent Triflusal and the antihypertensive agent Reserpine. tandfonline.com

Contemporary Significance and Emerging Areas in this compound Studies

While retaining its importance as a synthetic intermediate, the contemporary significance of this compound has expanded into new and promising areas, particularly in the field of chemical ecology and pest management.

A notable recent development is the investigation of its properties as an insect repellent. A 2022 study highlighted that this compound (M3MOB) exhibits strong and long-lasting spatial repellency against the common bed bug, Cimex lectularius. nih.gov The research demonstrated its effectiveness against both insecticide-susceptible and pyrethroid-resistant strains of the pest, which is of significant interest given the global rise in insecticide resistance. nih.gov In these studies, M3MOB, along with its isomer methyl 2-methoxybenzoate (B1232891) (M2MOB), showed the most persistent repellent effects compared to other tested analogs and even the well-known repellent DEET. nih.gov

Further research has explored its insecticidal activity against other pests. Studies on the red imported fire ant, Solenopsis invicta, have identified this compound as a compound with potential for application in fire ant management. researcher.life An important aspect of this research is that the compound is not classified as a hazardous substance, suggesting a favorable profile for practical application. researcher.life This shift from a purely synthetic intermediate to a bioactive agent marks a significant evolution in its research trajectory, opening up new avenues for its application in agriculture and public health.

Table 2: Summary of Key Research Findings

| Area of Research | Specific Application / Finding | Relevant Derivative (if any) | Source Index |

|---|---|---|---|

| Pharmaceutical Synthesis | Intermediate for potential anti-inflammatory agents. | Methyl 5-formyl-3-methoxybenzoate | tandfonline.com |

| Pharmaceutical Synthesis | Precursor to the Zafirlukast intermediate. | Methyl 4-[(5-Amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate | theclinivex.com |

| Pharmaceutical Synthesis | Intermediate for HIV entry inhibitor analogs. | Methyl 4-(bromomethyl)-3-methoxybenzoate | chemicalbook.com |

| Pest Management | Exhibits strong, long-lasting repellency against bed bugs (Cimex lectularius). | N/A | nih.gov |

| Pest Management | Shows insecticidal activity against red imported fire ants (Solenopsis invicta). | N/A | researcher.life |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKYPQBGYRJVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201918 | |

| Record name | Methyl m-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-81-0 | |

| Record name | Benzoic acid, 3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5368-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl m-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005368810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl m-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl m-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization of Methyl 3 Methoxybenzoate

Direct Synthetic Routes for Methyl 3-methoxybenzoate

The synthesis of this compound is primarily achieved through the direct esterification of 3-methoxybenzoic acid. This transformation can be accomplished using various methodologies, ranging from classical acid-catalyzed reactions to advanced catalytic systems designed for improved efficiency and sustainability.

Esterification Reactions for this compound Production

The most common and industrially significant method for producing this compound is the Fischer-Speier esterification. This reaction involves treating 3-methoxybenzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid. mdpi.comsci-hub.se The reaction is an equilibrium process, and to drive it towards the formation of the ester product, excess methanol is used, and the water formed as a by-product is often removed. mdpi.comtruman.edu While effective, this method suffers from drawbacks related to the use of corrosive and non-recoverable mineral acids, which can lead to environmental concerns due to the generation of acidic wastewater. mdpi.comresearchgate.net

Alternative esterification routes can involve the use of different methylating agents. For instance, salts of the carboxylic acid can be alkylated using reagents like dimethyl sulfate. google.com

Catalytic Systems in this compound Synthesis

To address the limitations of traditional homogeneous acid catalysts, significant research has focused on developing heterogeneous solid acid catalysts. mdpi.comsci-hub.se These catalysts are advantageous as they are typically non-corrosive, reusable, and easily separated from the reaction mixture, simplifying product purification and minimizing waste. researchgate.net

One notable development is the use of a titanium-supported zirconium solid superacid catalyst (ZT10). mdpi.com This catalyst has demonstrated high activity in the esterification of various benzoic acids, including the synthesis of this compound from 3-methoxybenzoic acid and methanol. The mechanism is believed to involve the binding of the carboxylate to the catalyst, which facilitates the activation of the carbonyl group for nucleophilic attack by methanol. mdpi.com Other metal-based Lewis acids, such as those involving aluminum or iron, have also been explored, though they often require an auxiliary Brønsted acid co-catalyst like methanesulfonic acid or sulfuric acid. mdpi.com

| Catalyst System | Substrate | Auxiliary Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Benzoic Acid/Methanol | Homogeneous catalysis | Traditional method; high yield but corrosive and produces waste. | mdpi.comsci-hub.se |

| Zr/Ti Solid Acid (ZT10) | Benzoic Acid/Methanol | Heterogeneous catalysis; strong reflux | Reusable, non-corrosive, high catalytic activity without auxiliary acids. | mdpi.com |

| Al₂O₃ | Benzoic Acid/Methanol | MeSO₃H | Lewis acid system requiring a Brønsted acid co-catalyst. | mdpi.com |

| Fe₂(SO₄)₃·xH₂O | Benzoic Acid/Methanol | Concentrated H₂SO₄ | Lewis acid system requiring a strong Brønsted acid co-catalyst. | mdpi.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In the context of this compound synthesis, this translates to developing alternatives to traditional methods that rely on stoichiometric amounts of strong, corrosive acids.

The use of recoverable and reusable solid acid catalysts, such as the Zr/Ti system, is a prime example of a green chemistry approach. mdpi.com This strategy aligns with the principle of catalysis over stoichiometric reagents and simplifies processing, as the catalyst can be filtered off after the reaction, reducing the need for aqueous workups that generate large volumes of wastewater. mdpi.comresearchgate.net Another innovative and environmentally benign approach involves the use of dimethyl carbonate (DMC) as both a reactant and a methylating agent. sci-hub.se DMC is a non-toxic compound that can react with substrates like acetophenone (B1666503) in the presence of solid base catalysts (e.g., MgO) to produce methyl benzoate, offering a safer alternative to hazardous methylating agents like methyl halides or dimethyl sulfate. sci-hub.se Such processes represent a shift towards more sustainable and economically viable manufacturing. researchgate.net

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable intermediate in organic synthesis due to its two primary functional groups: the ester and the methoxy-substituted benzene (B151609) ring. smolecule.com Both sites can be selectively modified to create a diverse range of more complex molecules.

Synthesis of Substituted Methyl Benzoates and Related Analogues

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. A classic example is nitration. The reaction of methyl benzoate with a mixture of nitric and sulfuric acids yields Methyl 3-nitrobenzoate. aiinmr.com The ester group acts as a deactivating, meta-directing group, guiding the incoming nitro group to the 3-position. aiinmr.com Although this compound already has a substituent at this position, further substitutions are governed by the directing effects of both the methoxy (B1213986) and the ester groups. Other potential transformations include alkylation and reduction of the ester or the ring. smolecule.com For instance, related compounds like methyl 3-hydroxy-4-methoxybenzoate are used as starting materials in multi-step syntheses of pharmaceuticals, undergoing reactions such as alkylation, nitration, and reduction to build molecular complexity. mdpi.com

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Nitration | HNO₃, H₂SO₄ | Methyl 3-nitrobenzoate | aiinmr.com |

| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation | 1-bromo-3-chloropropane, K₂CO₃ | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | mdpi.com |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration | HNO₃, Acetic Acid | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | mdpi.com |

Regioselective Functionalization and Modification of the Benzoate Moiety

Regioselectivity is crucial when functionalizing a substituted benzene ring like that in this compound. The outcome of electrophilic substitution reactions is dictated by the electronic properties of the existing substituents. The methoxy group (-OCH₃) is an activating, ortho-, para-director, meaning it promotes substitution at the positions adjacent (2 and 6) and opposite (4) to it. Conversely, the methyl ester group (-COOCH₃) is a deactivating, meta-director, favoring substitution at the 5-position.

When both groups are present, their combined influence determines the position of the new substituent. In the case of this compound, the positions are influenced as follows:

Position 2: Ortho to the methoxy group (activated) and ortho to the ester group (deactivated).

Position 4: Para to the methoxy group (activated) and ortho to the ester group (deactivated).

Position 5: Meta to both the methoxy group (unfavored) and the ester group (favored).

Position 6: Ortho to the methoxy group (activated) and meta to the ester group (favored).

The interplay of these activating and directing effects allows for the regioselective synthesis of specific isomers, a fundamental strategy in the construction of targeted pharmaceutical and agrochemical compounds.

Chemical Transformations and Mechanistic Investigations of Methyl 3 Methoxybenzoate

Hydrolytic Stability and Kinetics of Methyl 3-methoxybenzoate in Aqueous Media

The hydrolytic stability of this compound is significantly influenced by the electronic effects of its substituents. In alkaline hydrolysis, the rate of reaction is dependent on the susceptibility of the carbonyl carbon to nucleophilic attack by a hydroxide (B78521) ion. For methoxy-substituted methyl benzoates, the position of the methoxy (B1213986) group is a critical determinant of the hydrolysis rate. mdpi.com

The methoxy group exerts a negative inductive effect (-I) and a positive mesomeric or resonance effect (+M). While the inductive effect withdraws electron density and generally increases reactivity towards nucleophiles, the mesomeric effect donates electron density to the aromatic ring. In the ortho and para positions, the +M effect is pronounced, increasing electron density on the carbonyl carbon through resonance, which stabilizes the ester and retards the rate of hydrolysis. mdpi.com

However, when the methoxy group is in the meta position, as in this compound, this resonance interaction with the carbonyl group is not possible. Consequently, the electron-donating mesomeric effect does not counteract the electron-withdrawing inductive effect at the carbonyl carbon. This results in a lower electron density on the carbonyl carbon compared to the ortho and para isomers, making it more susceptible to nucleophilic attack. Therefore, this compound exhibits a higher rate of alkaline hydrolysis compared to its ortho- and para-methoxy counterparts. mdpi.com Studies on the hydrolysis kinetics of various substituted benzoates in aquo-organic solvents have confirmed that the solvent composition and the nature of the substituent play crucial roles in modulating the reaction rates. mdpi.com

Reaction Mechanisms in the Synthesis of Complex Molecules from Methoxybenzoate Precursors

Methoxybenzoate derivatives serve as foundational precursors for the synthesis of more complex molecules, including pharmaceutically active compounds. The functional groups of these precursors can be sequentially modified through various reaction mechanisms to build intricate molecular architectures. For instance, a structurally related compound, methyl 3-hydroxy-4-methoxybenzoate, is a key starting material in a novel synthesis of gefitinib, a tyrosine kinase inhibitor. rsc.org The synthetic pathway involves a series of well-established reaction mechanisms:

Alkylation: The synthesis begins with the alkylation of the hydroxyl group, a standard reaction to introduce a carbon chain. rsc.org

Nitration: An electrophilic aromatic substitution where a nitro group is introduced onto the benzene (B151609) ring, directed by the existing substituents. rsc.org

Reduction: The nitro group is subsequently reduced to an amino group, typically using reducing agents like powdered iron in acetic acid. This transformation is crucial for introducing a key nucleophilic site. rsc.org

Cyclization: The newly formed amino group, along with the ester moiety (or a derivative thereof), participates in a cyclization reaction to form a heterocyclic ring system, a core feature of many complex molecules. In the synthesis of gefitinib, this involves reaction with formamidine (B1211174) acetate (B1210297) to construct the quinazoline (B50416) ring. rsc.org

Chlorination: A functional group interconversion where a hydroxyl group on the newly formed ring is replaced with a chlorine atom, often using thionyl chloride, to create a reactive site for subsequent nucleophilic substitution. rsc.org

These steps demonstrate how the methoxybenzoate scaffold can be systematically elaborated through a sequence of reactions, each with a distinct mechanism, to achieve a complex molecular target.

While methoxybenzoate precursors are utilized in synthetic routes involving cyclization reactions, detailed computational studies specifically elucidating the cyclocondensation pathways for this compound were not prominent in the surveyed literature. rsc.org Theoretical investigations, often employing Density Functional Theory (DFT), are powerful tools for mapping reaction coordinates, determining transition state energies, and clarifying reaction mechanisms. rsc.org Such studies provide insights into the regio- and stereoselectivity of complex reactions. mdpi.com For related heterocyclic syntheses, DFT has been used to investigate reaction mechanisms, such as the 1,3-dipolar cycloaddition reactions to form pyrazole (B372694) derivatives or the guanidine-catalyzed aminolysis of carbonates. rsc.orgmdpi.com The application of these computational methods to the specific cyclocondensation reactions of methoxybenzoate precursors would be a valuable area for future research to precisely map the energy profiles and intermediates of these important transformations.

The three-dimensional arrangement of molecules in a crystal lattice is governed by a network of intermolecular and intramolecular interactions. These interactions are fundamental to understanding the physical properties and stability of a compound. While a crystal structure for this compound itself was not detailed, the analysis of a closely related derivative, Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, provides significant insight into the types of interactions that stabilize such structures. rsc.org

Below is a table summarizing the hydrogen-bond geometry observed in the crystal structure of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. rsc.org

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C1–H1B···O2 | 0.97 | 2.56 | 3.429 | 149 |

| C2–H2A···O3 | 0.97 | 2.41 | 3.358 | 164 |

| D: donor atom; A: acceptor atom. |

Spectroscopic Characterization Techniques in this compound Synthetic Studies

The characterization of this compound and its reaction products relies on a suite of spectroscopic techniques. These methods provide definitive information about the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the protons of the two different methyl groups. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the 1,3-disubstituted benzene ring.

The table below details the assigned proton chemical shifts for this compound in CDCl₃.

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.622 |

| Aromatic CH | 7.551 |

| Aromatic CH | 7.319 |

| Aromatic CH | 7.080 |

| Ester -OCH₃ | 3.893 |

| Methoxy -OCH₃ | 3.819 |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (166.17 g/mol ), confirming the compound's identity. mdpi.com The fragmentation pattern gives further structural clues.

Other properties used in its characterization include its refractive index, which is n20/D 1.527, and its density, measured at 1.146 g/mL at 25 °C. mdpi.com

Biological Activities and Efficacy Studies of Methyl 3 Methoxybenzoate

Insecticidal and Fumigation Efficacy of Methyl 3-methoxybenzoate

The insecticidal properties of this compound have been evaluated across various insect species, demonstrating notable efficacy as both a contact toxin and a fumigant. Its performance, however, varies significantly depending on the target pest and the method of application.

Research into the insecticidal activity of this compound has yielded promising results against several significant pests. In studies assessing its toxicity to the red imported fire ant, Solenopsis invicta, this compound was identified as one of the most potent fumigants among 15 tested benzoate (B1203000) compounds. nih.govnih.gov It shared the top tier for fumigation toxicity with methyl-3-methylbenzoate, exhibiting a mean LC50 (lethal concentration, 50%) value of 0.61 µg/ml. nih.govnih.gov This high level of fumigant activity highlights its potential for managing fire ant infestations. nih.gov

Conversely, its efficacy as a fumigant against the common bed bug, Cimex lectularius, is less straightforward. In one laboratory flask assay, this compound was found to be the least effective fumigant among several analogues, resulting in no mortality to adult bed bugs over a 24-hour treatment period at a concentration of 7.14 mg/liter. nih.govresearchgate.net This is in stark contrast to compounds like methyl benzoate and acetophenone (B1666503), which achieved mortality rates of approximately 97% and 93%, respectively, under the same conditions. nih.govresearchgate.net

In studies involving the mosquito Aedes aegypti, topical application of this compound demonstrated that it was more toxic than its parent compound, methyl benzoate. mdma.ch This suggests its potential as a control agent for this important disease vector. mdma.ch

The insecticidal and fumigant activity of this compound is best understood in comparison to its structural analogues. The structure-activity relationship shows that small modifications to the benzoate molecule can significantly alter its toxicity to insects.

For red imported fire ants, the position of the methoxy (B1213986) group was found to be a key determinant of activity. The presence of a methoxyl group at the meta position, as in this compound, did not significantly affect fumigation toxicity compared to the parent methyl benzoate. nih.govnih.gov However, moving the methoxyl group to the ortho position significantly reduced fumigation toxicity. nih.govnih.gov For contact toxicity against fire ants, the presence of a methoxyl group at either the ortho or meta position significantly increased its potency compared to methyl benzoate. nih.govnih.gov

In the case of Aedes aegypti, four analogues, including this compound, were found to be more toxic than methyl benzoate. mdma.ch The study established LD50 (lethal dose, 50%) values for several compounds, providing a clear ranking of their topical toxicity.

| Compound | Target Insect | Toxicity Type | Value (LD50/LC50) | Reference |

|---|---|---|---|---|

| This compound | Solenopsis invicta (Fire Ant) | Fumigation | 0.61 µg/ml | nih.govnih.gov |

| Methyl-3-methylbenzoate | Solenopsis invicta (Fire Ant) | Fumigation | 0.62 µg/ml | nih.govnih.gov |

| Methyl benzoate | Solenopsis invicta (Fire Ant) | Fumigation | 0.75 µg/ml | nih.govnih.gov |

| Butyl benzoate | Aedes aegypti (Mosquito) | Topical | 5.1 µg/female | mdma.ch |

| n-Pentyl benzoate | Aedes aegypti (Mosquito) | Topical | 7.34 µg/female | mdma.ch |

| Vinyl benzoate | Aedes aegypti (Mosquito) | Topical | 10.7 µg/female | mdma.ch |

| This compound | Aedes aegypti (Mosquito) | Topical | 14.7 µg/female | mdma.ch |

| Methyl benzoate | Aedes aegypti (Mosquito) | Topical | 45.6 µg/female | mdma.ch |

| This compound | Cimex lectularius (Bed Bug) | Fumigation | 0% mortality at 7.14 mg/liter | nih.govresearchgate.net |

| Methyl benzoate | Cimex lectularius (Bed Bug) | Fumigation | ~97% mortality at 7.14 mg/liter | nih.gov |

Repellent Properties of this compound against Arthropods

Beyond its insecticidal effects, this compound has demonstrated significant repellent properties, particularly against the common bed bug, Cimex lectularius. nih.govgoogle.comnih.gov In behavioral studies utilizing video tracking systems, this compound and its isomer, methyl 2-methoxybenzoate (B1232891), exhibited the strongest and most enduring spatial repellency against bed bugs among several tested benzoate analogues. nih.govgoogle.com

The repellent effect of these compounds was potent enough to be maintained even in the presence of attractants like aggregation pheromones or a food source. nih.govgoogle.com Notably, the repellency was effective against both insecticide-susceptible and pyrethroid-resistant strains of bed bugs, highlighting its potential utility in managing resistant populations. nih.govgoogle.com

The longevity of the repellent effect is a critical factor for practical application. Studies on repellency duration showed that while many benzoate compounds displayed immediate repellency, their effectiveness diminished over time. This compound, along with methyl 2-methoxybenzoate and DEET, demonstrated repellency that lasted for at least 7 days. nih.gov However, the repellency of this compound was lost before the 14-day mark, whereas methyl 2-methoxybenzoate's effect persisted for up to 21 days. nih.gov

| Compound | Repellency at 0 hours | Repellency at 24 hours | Repellency at 7 days | Repellency at 14 days | Reference |

|---|---|---|---|---|---|

| This compound (M3MOB) | Yes | No (statistically insignificant) | Yes | No | nih.gov |

| Methyl 2-methoxybenzoate (M2MOB) | Yes | Yes | Yes | Yes | nih.gov |

| DEET | No | Yes | Yes | Yes | nih.gov |

| Methyl benzoate (MB) | Yes | No | No | No | nih.gov |

Antifeedant Effects of this compound Isomers and Analogues

The potential for methyl benzoate derivatives to deter feeding has been explored as an alternative to conventional insecticides for crop protection. A study investigating the antifeedant activity of all ten isomers of methyl hydroxy-methoxybenzoate against the pine weevil, Hylobius abietis, a major forestry pest, found significant variation in efficacy among the compounds. While the study highlighted methyl 2-hydroxy-3-methoxybenzoate as having the highest antifeedant effect, it confirmed that all isomers, including by extension the structural class to which this compound belongs, were tested for this property.

Antimicrobial Potential of this compound Derivatives

The antimicrobial properties of methyl benzoate derivatives have been a subject of scientific inquiry. In vitro screening of several derivatives for antibacterial activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) bacteria revealed significant potential.

One study found that methyl 4-methoxybenzoate (B1229959), a positional isomer of this compound, exhibited high antibacterial activity against both bacterial strains. researchopenworld.com Specifically, against P. aeruginosa, methyl 4-methoxybenzoate showed high activity at a concentration of 4 mg/mL, though its effectiveness decreased at lower concentrations. researchopenworld.com Another derivative, methyl 4-chlorobenzoate, demonstrated the highest and most consistent activity across all tested concentrations. researchopenworld.com These findings suggest that the benzoate scaffold, with specific substitutions such as a methoxy group, can confer notable antibacterial properties, indicating the potential of this class of compounds as antimicrobial agents. researchopenworld.com

Investigation of Biological Activities in Structurally Related Methoxybenzoate Derivatives (e.g., Antipsychotic Activity)

Structurally related methoxybenzoate derivatives have been investigated for their potential activity within the central nervous system, particularly concerning receptors targeted by antipsychotic drugs. The core mechanism of many antipsychotics involves the modulation of dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Research has shown that derivatives of methoxybenzoic acid can interact with these critical neurotransmitter systems. For instance, a series of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid were synthesized and found to be potent agonists and antagonists for 5-HT4 serotonin receptors. nih.gov Similarly, N-arylmethyl substituted derivatives of (R)-5-methoxy-2-(propylamino)tetralin have been evaluated as potent antagonists or inverse agonists at dopamine D2A receptors. nih.gov Antagonism at D2 receptors is a hallmark of first-generation antipsychotic medications. researchopenworld.com

Furthermore, the natural protoalkaloid methyl 2-amino-3-methoxybenzoate, also known as daopine, has demonstrated procognitive effects in animal models of schizophrenia, a primary indication for antipsychotic therapy. nih.gov This compound was found to influence the anthranilic acid and dopamine pathways in the dorsal striatum. nih.gov The synthesis of established antipsychotic drugs like Clozapine also involves intermediates such as 2-(4-chloro-2-nitrophenylamino) benzoic acid methyl ester, illustrating a clear structural link between the methoxybenzoate framework and pharmacologically active agents in psychiatry. These lines of research underscore the relevance of the methoxybenzoate chemical scaffold in the discovery and development of new agents with potential antipsychotic activity.

Environmental Fate and Bioremediation of Methyl 3 Methoxybenzoate

Microbial Metabolism and Biodegradation of Methoxybenzoates

Microorganisms play a critical role in the breakdown of methoxybenzoates in anoxic environments such as sediments, water-logged soils, and anaerobic digesters. The key initial step in the anaerobic catabolism of these compounds is the cleavage of the ether bond of the methoxy (B1213986) group. nih.gov

A number of specialized anaerobic bacteria are capable of utilizing methoxylated aromatic compounds. Among them, Clostridium methoxybenzovorans, a strictly anaerobic bacterium isolated from olive mill wastewater, is a well-studied example. nih.govird.fr This organism is capable of O-demethylating a wide array of methoxylated aromatic compounds, including methoxybenzoates. nih.govresearchgate.net

The process of O-demethylation involves the cleavage of the methyl group from the methoxy substituent, converting it into a hydroxyl group. For instance, 3-methoxybenzoic acid is converted to 3-hydroxybenzoic acid. This initial conversion is a crucial detoxification step, as the resulting hydroxylated aromatics are generally less recalcitrant and more amenable to further degradation. nih.gov Following demethylation, C. methoxybenzovorans ferments the aromatic molecule, producing acetate (B1210297) and butyrate (B1204436) as end products. nih.govresearchgate.net This bacterium can utilize a variety of methoxybenzoate isomers, demonstrating its metabolic versatility. researchgate.net

O-demethylation: The methoxy group (-OCH₃) is converted to a hydroxyl group (-OH).

Ring Fission and Fermentation: The resulting hydroxylated aromatic ring is cleaved and fermented.

Product Formation: Acetate and butyrate are produced as the final fermentation products. researchgate.net

C. methoxybenzovorans requires yeast extract for growth, indicating a need for certain vitamins or growth factors. ird.fr

In anoxic, sulfur-rich environments, the microbial metabolism of methoxylated compounds can lead to the formation of volatile sulfur compounds (VSCs), such as methanethiol (B179389) (MT) and dimethyl sulfide (B99878) (DMS). oup.comoup.com This process occurs when the methyl group cleaved during O-demethylation is transferred to inorganic sulfide (H₂S/HS⁻). nih.gov

Several anaerobic bacteria have been shown to mediate this reaction during the degradation of methoxylated aromatic compounds derived from lignin. nih.govrjraap.com The biochemical pathway involves the enzymatic transfer of the methyl group from the aromatic substrate to a carrier, which then methylates sulfide. nih.gov

The formation of these VSCs is significant as it links the carbon and sulfur cycles in anaerobic ecosystems. Clostridium methoxybenzovorans itself can utilize methanethiol and dimethylsulfide as substrates, producing acetate. nih.govird.fr This indicates a complex interplay where the products of one metabolic process (demethylation) can become the substrates for another (sulfide methylation), and the resulting VSCs can then be further metabolized by the same or other microorganisms. wikipedia.org

Implications for Bioremediation and Environmental Management

The understanding of these degradation and metabolic pathways has significant implications for the bioremediation of environments contaminated with methyl 3-methoxybenzoate and other related methoxylated aromatic compounds. epa.govwjbphs.com These compounds can be introduced into the environment through industrial effluents and the breakdown of lignin. oup.com

Anaerobic bioremediation strategies can be designed to harness the metabolic capabilities of bacteria like Clostridium methoxybenzovorans. A key finding is that the complete mineralization of methoxylated aromatics can be achieved through microbial consortia. researchgate.net For example, a synergistic relationship has been demonstrated between C. methoxybenzovorans and a nitrate-reducing bacterium, Thauera sp. researchgate.net

In this syntrophic partnership:

Clostridium methoxybenzovorans performs the initial, crucial step of O-demethylation, converting the methoxylated aromatic into a more biodegradable hydroxylated compound and fermenting it to acetate and butyrate. researchgate.net

Thauera sp. then utilizes the hydroxylated intermediates, as well as the acetate and butyrate, as carbon and energy sources, completely metabolizing them to carbon dioxide under nitrate-reducing conditions. researchgate.net

This two-stage process demonstrates a powerful model for the complete breakdown of otherwise persistent pollutants. Such defined microbial consortia could be applied in bioreactors or for in-situ bioremediation of contaminated sites. This approach is particularly promising for anoxic environments where aerobic degradation pathways are not feasible. epa.gov By creating the appropriate conditions to support the growth of these specialized bacteria, the natural attenuation of these contaminants can be significantly enhanced. wjbphs.com

Computational Chemistry and Theoretical Investigations of Methyl 3 Methoxybenzoate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. While specific mechanistic studies on methyl 3-methoxybenzoate are not extensively documented in publicly available literature, the principles can be illustrated by studies on related esters like methyl butanoate. For instance, in the study of autoignition of methyl butanoate, composite methods like CBS-QB3 are employed to analyze the thermodynamics and kinetics of radical-driven reactions. esf.edu Such calculations can determine the barrier heights and reaction enthalpies for processes including H-migration, HO2 elimination, and cyclic ether formation. esf.edu

A key aspect of these studies is the examination of hydroperoxy alkylperoxy radicals, which are crucial intermediates in autoignition chemistry. esf.edu Theoretical calculations have revealed that for radicals derived from methyl butanoate, peroxy radical interconversion pathways can have low activation barriers, proceeding through large-ring transition states (8-, 10-, and 11-membered rings). esf.edu These computational findings suggest that some reaction pathways, previously thought to be minor, are in fact significant, necessitating revisions to existing reaction models. esf.edu Similar quantum chemical approaches could be applied to understand the reaction mechanisms of this compound, for example, in its synthesis, hydrolysis, or other transformations.

A systematic quantum mechanical study of a structural isomer, methyl-3-methoxy-2-propenoate, using Density Functional Theory (DFT) highlights the ability of these methods to investigate conformational preferences. researchgate.net By calculating the potential energy curve for rotation around key bonds, researchers can identify the most stable conformers in both the ground and excited electronic states. researchgate.net This type of analysis is fundamental to understanding how the molecule's shape influences its reactivity.

Molecular Docking and Dynamics Simulations for Bioactivity Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, in a study of 3-methoxy flavone (B191248) derivatives, molecular docking was used to investigate their interaction with the binding pockets of the human estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov The results of such studies are often presented in terms of binding energy, with lower values indicating a more favorable interaction. In the case of the 3-methoxy flavone derivatives, one compound showed a binding energy of -10.14 kcal/mol with ER-α. nih.gov

The following table summarizes representative binding energies from a docking study of 3-methoxy flavone derivatives with the ER-α receptor, illustrating the type of data generated in such computational experiments. nih.gov

| Compound | Binding Energy (kcal/mol) with ER-α |

| Control Ligand (IOG) | -12.84 |

| Compound Cii | -10.14 |

Data is for 3-methoxy flavone derivatives, not this compound itself, and is presented for illustrative purposes.

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. While specific SAR models for this compound analogues are not widely published, the principles can be understood from studies on related classes of molecules. For instance, research on 4-substituted methoxybenzoyl-aryl-thiazoles as potential anticancer agents involved the synthesis and biological evaluation of numerous analogues to establish SAR. nih.gov

In such studies, modifications are systematically made to different parts of the molecule. For the methoxybenzoyl-aryl-thiazoles, researchers explored changes to the aryl rings and the linker between them. nih.gov The goal is to identify which chemical groups and in which positions lead to an increase or decrease in biological activity. For example, the introduction of a phenylamino (B1219803) group in place of the thiazole (B1198619) ring in some analogues led to potent, water-soluble compounds that effectively inhibited cancer cell growth. nih.gov

SAR studies on 3-methoxy flavone derivatives have suggested that the presence of an electron-donating group can increase the anticancer activity in certain cell lines. nih.gov These insights are crucial for the rational design of new, more potent compounds. The development of an SAR model for this compound analogues would involve synthesizing a library of related compounds with variations in the substitution pattern on the benzene (B151609) ring and evaluating their biological effects.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. These calculations can determine a wide range of properties, including the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com

For example, a DFT study on a complex benzoate (B1203000) derivative, 2-methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] phenyl benzoate, calculated various electronic properties. dergipark.org.tr While not this compound, this study illustrates the type of data generated. The table below shows calculated electronic properties for this related compound using the B3LYP/6-311G(d) level of theory. dergipark.org.tr

| Parameter | Calculated Value |

| HOMO Energy | -6.61 eV |

| LUMO Energy | -1.79 eV |

| HOMO-LUMO Energy Gap | 4.82 eV |

| Dipole Moment | 3.01 Debye |

Data is for 2-methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] phenyl benzoate and serves as an example of the output of such calculations.

Other calculated parameters, such as the Molecular Electrostatic Potential (MEP), can predict the sites for electrophilic and nucleophilic attack on a molecule. dergipark.org.tr Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. These theoretical tools collectively provide a detailed picture of the chemical nature of a molecule like this compound, guiding the understanding of its reactivity and potential interactions.

Advanced Applications of Methyl 3 Methoxybenzoate in Chemical Industries

Role as an Intermediate in Pharmaceutical Synthesis

Methyl 3-methoxybenzoate serves as a building block in organic synthesis. However, a review of the scientific literature concerning the synthesis of specific advanced pharmaceutical compounds reveals that structurally similar molecules are often cited as the primary precursors.

While this compound is a valuable chemical intermediate, detailed synthetic routes for the anticancer drugs Gefitinib and Cediranib originate from different, albeit structurally related, starting materials.

Published research on the synthesis of Gefitinib , a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, frequently describes a novel synthesis pathway starting from methyl 3-hydroxy-4-methoxybenzoate . nih.govukm.myresearchgate.net This pathway involves a series of reactions including alkylation, nitration, reduction, cyclization, and chlorination to form the core quinazoline (B50416) structure of Gefitinib. nih.govnih.gov

Similarly, the synthesis of Cediranib , a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, has been documented starting from methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). google.com This process involves protecting the hydroxyl group, followed by nitration, reduction, cyclization, and chlorination to build a key segment of the final molecule. google.com

Current literature available through extensive searches does not detail a synthetic pathway for either Gefitinib or Cediranib that utilizes this compound as the direct starting precursor.

Quinazolines are a class of heterocyclic compounds that form the structural core of many pharmaceuticals, including the aforementioned anticancer drug Gefitinib. nih.gov The synthesis of these derivatives often involves building the fused ring system from substituted benzene (B151609) precursors.

Research has shown that intermediates for certain quinazoline derivatives can be prepared from methyl 3-methoxy-4-hydroxybenzoate . nih.gov For example, the compound Methyl 4-butoxy-3-methoxybenzoate, identified as an intermediate product in the synthesis of quinazoline derivatives, is prepared by the reaction of methyl 3-methoxy-4-hydroxybenzoate with 1-bromobutane. nih.govnih.gov While this compound is a benzoate (B1203000) derivative, the specific syntheses of complex quinazolines cited in the literature predominantly start with precursors containing a hydroxyl group, which is crucial for the subsequent reaction steps.

Applications in Agrochemical Development

This compound is recognized as a functional intermediate in the production of agrochemicals. smolecule.com Its chemical structure allows it to be a versatile starting point for the synthesis of more complex molecules with potential biological activity.

Research has been conducted into the biological activities of this compound and related compounds. For instance, studies investigating its efficacy as an insect repellent have been performed. This research indicates that its biological activity can be influenced by its combination with other benzoate derivatives, suggesting potential synergistic effects. smolecule.com

Contributions to Polymer Science (e.g., Polyvinyl Chloride Production)

Polyvinyl Chloride (PVC) is a widely used thermoplastic polymer that often requires the addition of plasticizers to enhance its flexibility and durability. These plasticizers are typically esters, such as phthalates or benzoates.

However, based on available scientific and industrial literature, there is no specific information detailing the use of this compound as a plasticizer or as a direct intermediate in the production of PVC. The research and development of plasticizers for PVC is an active field, with a focus on creating environmentally friendly and non-toxic alternatives to traditional phthalates, often involving larger, less migratory polyester (B1180765) or bio-based esters. google.com

Future Research Directions and Contemporary Challenges in Methyl 3 Methoxybenzoate Studies

Comprehensive Elucidation of Biological Profiles and Molecular Targets

A primary challenge in the study of methyl 3-methoxybenzoate is the incomplete understanding of its biological activities. Preliminary studies have suggested potential antimicrobial and antifungal properties, as well as utility as an insect repellent. smolecule.com For instance, mixtures containing this compound have demonstrated enhanced repellent effects against cigarette beetles. smolecule.com However, these investigations are often preliminary and lack the depth required for substantive application development.

Future research must focus on a systematic and comprehensive screening of its biological profile. This includes a broader assessment of its activity against a wide range of bacterial and fungal strains, viruses, and other pathogens. A significant challenge lies in identifying the specific molecular targets through which this compound exerts its biological effects. Understanding these mechanisms of action is paramount for its potential development in pharmaceuticals or agrochemicals. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint protein-ligand interactions and affected cellular pathways.

Table 1: Summary of Investigated Biological Activities of this compound

| Biological Activity | Investigated Effect | Research Status |

| Insect Repellent | Enhanced repellent properties in mixtures against cigarette beetles. smolecule.com | Preliminary |

| Antimicrobial | Suggested activity against certain bacteria. smolecule.com | Exploratory |

| Antifungal | Suggested activity against certain fungi. smolecule.com | Exploratory |

Development of Highly Efficient and Selective Synthetic Methodologies

While several synthetic routes to this compound exist, the development of more efficient, cost-effective, and environmentally benign methodologies remains a key objective. Traditional methods often involve standard esterification processes, but contemporary research is focused on improving yield, purity, and sustainability.

One area of future development is the application of novel catalytic systems. For example, the use of solid acid catalysts, such as those based on zirconium and titanium, has shown promise for the synthesis of methyl benzoate (B1203000) compounds, offering advantages like catalyst reusability and milder reaction conditions. mdpi.com Challenges include optimizing these catalysts for high selectivity, particularly for the meta-isomer, and ensuring their long-term stability and activity under industrial conditions. Another approach involves the methylation of 3-hydroxybenzoic acid using reagents like dimethyl carbonate, which is considered a greener alternative to traditional methylating agents. chemicalbook.com The development of continuous flow processes for the synthesis of this compound could also offer significant advantages in terms of scalability, safety, and process control.

Table 2: Overview of Synthetic Methodologies for Methyl Benzoates

| Method | Starting Materials | Key Features | Reference |

| Esterification | 3-Hydroxybenzoic acid, Dimethyl carbonate | Utilizes a greener methylating agent. chemicalbook.com | chemicalbook.com |

| Solid Acid Catalysis | Benzoic acid, Methanol (B129727) | Employs reusable catalysts like Zr/Ti for improved sustainability. mdpi.com | mdpi.com |

| Alkylation & Multi-step Synthesis | Methyl 3-hydroxy-4-methoxybenzoate | Used as an intermediate in the synthesis of complex molecules like gefitinib. nih.govmdpi.com | nih.govmdpi.com |

Advanced Understanding of Environmental Interactions and Ecosystem Impact

The environmental fate and ecological impact of this compound are poorly understood. As with many industrial chemicals, there is a pressing need to evaluate its persistence, bioaccumulation potential, and toxicity to various organisms. Research on the closely related methyl benzoate suggests that such compounds can contribute to air and water pollution and may harm aquatic organisms, potentially disrupting local food chains. evergreensinochem.comresearchgate.net

Future studies should focus specifically on this compound to determine its biodegradability in soil and water under various environmental conditions. Identifying the metabolic pathways and microorganisms involved in its degradation is crucial for assessing its environmental persistence. Ecotoxicological studies are needed to establish its effects on representative species from different trophic levels, including algae, invertebrates (like daphnia), and fish. A significant challenge is to differentiate the impact of the specific isomer and to understand how its methoxy (B1213986) group influences its environmental behavior compared to other benzoates.

Computational Design and Optimization of this compound Analogues for Specific Applications

Computational chemistry offers a powerful tool for designing novel analogues of this compound with enhanced properties for specific applications. By employing techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict how structural modifications would affect the compound's biological activity or material properties.

The primary challenge in this area is the lack of extensive experimental data, which is necessary to build and validate reliable computational models. Future research should aim to generate these datasets. Once established, computational models could be used to design analogues with improved insect repellent activity, enhanced antimicrobial potency, or tailored physical properties for use in materials science. For example, modifications could include altering the position of the methoxy group, introducing additional substituents on the benzene (B151609) ring, or changing the ester group. This in silico approach can significantly reduce the time and cost associated with synthesizing and screening new compounds, accelerating the discovery of lead candidates for pharmaceutical or industrial development.

Table 3: Potential Structural Modifications of this compound for Computational Design

| Modification Type | Example Modification | Target Application |

| Isomeric Rearrangement | Methyl 2-methoxybenzoate (B1232891), Methyl 4-methoxybenzoate (B1229959) | Comparative biological activity studies |

| Ring Substitution | Addition of hydroxyl, amino, or halogen groups | Enhanced antimicrobial or pharmaceutical activity |

| Ester Group Alteration | Ethyl, Propyl, or Benzyl (B1604629) ester | Modified volatility and physical properties for fragrance or repellent use |

| Side-Chain Extension | Addition of alkoxy chains of varying lengths | Investigation of material properties (e.g., liquid crystals) |

Exploration of Emerging Industrial Applications and Scalable Production Methods

This compound is currently used as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com However, there is considerable scope for expanding its industrial applications. Its structural motifs are found in various biologically active molecules and functional materials. For instance, related methoxybenzoate structures serve as key intermediates in the synthesis of drugs such as tolrestat (B1683199) and cediranib. google.comnih.gov

Future research should explore its potential in new areas, such as in the development of novel polymers, liquid crystals, or as a component in organic electronics. smolecule.com A major challenge is to develop scalable and economically viable production methods to meet potential future demand. This involves not only optimizing the chemical synthesis as discussed earlier but also developing efficient downstream processing and purification techniques. The implementation of process analytical technology (PAT) in scalable production could ensure consistent quality and high yields, making new applications economically feasible. Market analysis for related compounds like methyl 4-amino-3-methoxybenzoate suggests a growing interest in these types of chemical intermediates. prof-research.com

Table 4: Industrial Applications of this compound and Related Compounds

| Application Area | Specific Use | Status |

| Flavors & Fragrances | Aromatic ingredient. smolecule.com | Current |

| Pharmaceutical Synthesis | Intermediate for active pharmaceutical ingredients. smolecule.comgoogle.comnih.gov | Current/Emerging |

| Agrochemical Synthesis | Intermediate for pesticides or herbicides. smolecule.com | Current/Emerging |

| Material Science | Component for liquid crystals or specialty polymers. smolecule.com | Exploratory |

Q & A

Q. What are the recommended methods for synthesizing methyl 3-methoxybenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via multi-step nucleophilic substitution or esterification. A representative method involves reacting 3-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. For more complex derivatives (e.g., triazine-linked analogs), stepwise protocols using 2,4,6-trichlorotriazine and nucleophilic aromatic substitution with 4-methoxyphenol or vanillin derivatives are employed. Temperature control (e.g., −35°C for initial steps, 40°C for later stages) and stoichiometric ratios of reagents like DIPEA (1.1–1.6 equiv.) are critical for yield optimization. Purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) ensures high purity .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

Infrared (IR) spectroscopy is key for identifying carboxylate coordination modes. The anti-symmetric (νas(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations for this compound appear at ~1568 cm⁻¹ and ~1400 cm⁻¹, respectively. Shifts in these bands (e.g., Δν = νas − νsym ≈ 168 cm⁻¹) indicate bidentate coordination to metal ions, as observed in lanthanide complexes. <sup>1</sup>H NMR (DMSO-d₆) typically shows methoxy protons at δ 3.76–3.80 ppm and aromatic protons between δ 6.8–7.5 ppm, with splitting patterns dependent on substitution .

Q. What thermal stability data exist for this compound and its metal complexes?

Thermogravimetric analysis (TGA) of lanthanide complexes (e.g., La, Nd) with this compound ligands reveals decomposition onset temperatures of 200–250°C, with multi-stage weight loss corresponding to ligand dissociation and carbonate formation. Differential scanning calorimetry (DSC) shows endothermic peaks at ~80°C (melting) and exothermic events at higher temperatures due to oxidative degradation .

Advanced Research Questions

Q. How does the bidentate coordination behavior of this compound influence material properties in lanthanide complexes?

The carboxylate group in this compound binds lanthanides (Ln³⁺) in a bidentate manner, but incomplete bond-length equalization (Δν ~168 cm⁻¹) suggests weak asymmetry. This asymmetry impacts luminescence efficiency in Eu³⁺ complexes by altering ligand-to-metal charge transfer (LMCT) pathways. Comparative studies with symmetric carboxylates (e.g., acetate) show reduced quantum yields for this compound complexes, highlighting the need for ligand tuning .

Q. How can contradictions in reported IR spectral data for this compound derivatives be resolved?

Discrepancies in νas/νsym values across studies often arise from varying hydration states or counterion effects. For example, anhydrous sodium 3-methoxybenzoate shows νas at 1568 cm⁻¹, while hydrated forms exhibit shifts up to 1585 cm⁻¹. Solid-state vs. solution-phase measurements and DFT calculations (e.g., B3LYP/6-31G*) can reconcile these differences by accounting for environmental factors .

Q. What strategies enhance the utility of this compound as a precursor in pharmaceutical intermediates?

Structural derivatization at the methoxy or ester groups expands applications. For instance:

- Triazine-linked derivatives : Synthesized via stepwise nucleophilic substitution, these compounds serve as intermediates for kinase inhibitors .

- Benzyloxy-protected analogs : Methyl 3-methoxy-4-(benzyloxy)benzoate is a key precursor for Clomiphene synthesis, requiring selective deprotection (e.g., hydrogenolysis) .

Methodological Recommendations

- Synthesis : Prioritize stepwise protocols for triazine-linked derivatives to avoid side reactions .

- Characterization : Combine IR with X-ray crystallography to resolve coordination ambiguities .

- Data Interpretation : Use computational modeling (e.g., Gaussian) to predict vibrational spectra and validate experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.